molecular formula C2HBrCl2 B13529671 2-Bromo-1,1-dichloroethylene CAS No. 5870-61-1

2-Bromo-1,1-dichloroethylene

Cat. No.: B13529671
CAS No.: 5870-61-1
M. Wt: 175.84 g/mol
InChI Key: OEKZZIRTAIOPIP-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dichloroethylene is a halogenated hydrocarbon with the molecular formula C2HBrCl2. It is a colorless liquid with a density of 1.9053 g/cm³ and a boiling point of approximately 107.5°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-dichloroethylene can be synthesized through the halogenation of 1,1-dichloroethylene. The reaction involves the addition of bromine to 1,1-dichloroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure the selective addition of bromine to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. The reaction is conducted in reactors designed to handle the exothermic nature of the halogenation reaction. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dichloroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,1-dichloroethylene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dichloroethylene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

5870-61-1

Molecular Formula

C2HBrCl2

Molecular Weight

175.84 g/mol

IUPAC Name

2-bromo-1,1-dichloroethene

InChI

InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H

InChI Key

OEKZZIRTAIOPIP-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)Br

Origin of Product

United States

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